molecular formula C15H16N2O4 B12540201 3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid CAS No. 663625-66-9

3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid

Katalognummer: B12540201
CAS-Nummer: 663625-66-9
Molekulargewicht: 288.30 g/mol
InChI-Schlüssel: BKTJGMLEZJVSIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid is a chemical compound with the molecular formula C15H16N2O4. It is known for its unique structure, which includes both amino and ether functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Etherification: The amino compound is then reacted with an appropriate phenol derivative to form the ether linkage.

    Hydrolysis: Finally, the ester or amide intermediate is hydrolyzed to yield the desired benzoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups yields nitro derivatives, while reduction of nitro groups yields amino derivatives .

Wissenschaftliche Forschungsanwendungen

3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the ether linkage provides flexibility and stability to the compound. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Amino-3-[2-(2-aminophenoxy)ethoxy]benzoic acid
  • 3-Amino-4-[2-(2-hydroxyphenoxy)ethoxy]benzoic acid
  • 3-Amino-4-[2-(2-methoxyphenoxy)ethoxy]benzoic acid

Uniqueness

3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

663625-66-9

Molekularformel

C15H16N2O4

Molekulargewicht

288.30 g/mol

IUPAC-Name

3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid

InChI

InChI=1S/C15H16N2O4/c16-11-3-1-2-4-13(11)20-7-8-21-14-6-5-10(15(18)19)9-12(14)17/h1-6,9H,7-8,16-17H2,(H,18,19)

InChI-Schlüssel

BKTJGMLEZJVSIH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N)OCCOC2=C(C=C(C=C2)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.